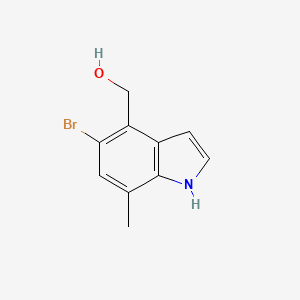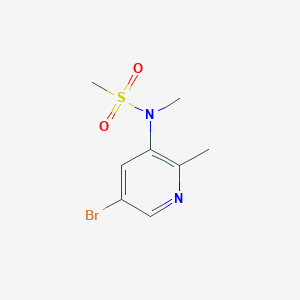![molecular formula C14H18ClNO2Si B13900285 Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate CAS No. 1057076-55-7](/img/structure/B13900285.png)
Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, a chloro substituent, and a trimethylsilylethynyl group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate typically involves multiple stepsThe trimethylsilylethynyl group is then added through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The trimethylsilylethynyl group can participate in further coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Nitrobenzoates.
Reduction: Secondary amines.
Coupling: Biaryl compounds.
科学研究应用
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which can lead to changes in cellular processes.
相似化合物的比较
Similar Compounds
Ethyl 4-amino-2-chlorobenzoate: Lacks the trimethylsilylethynyl group, making it less versatile in coupling reactions.
Ethyl 4-amino-3-(2-trimethylsilylethynyl)benzoate: Lacks the chloro substituent, affecting its reactivity in substitution reactions.
Ethyl 4-amino-2-chloro-3-ethynylbenzoate: Lacks the trimethylsilyl group, which can influence its stability and reactivity.
Uniqueness
Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate is unique due to the presence of both the chloro and trimethylsilylethynyl groups, which provide a combination of reactivity and stability that is not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
属性
CAS 编号 |
1057076-55-7 |
|---|---|
分子式 |
C14H18ClNO2Si |
分子量 |
295.83 g/mol |
IUPAC 名称 |
ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C14H18ClNO2Si/c1-5-18-14(17)11-6-7-12(16)10(13(11)15)8-9-19(2,3)4/h6-7H,5,16H2,1-4H3 |
InChI 键 |
RYIQFAIISUGAFB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C#C[Si](C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)
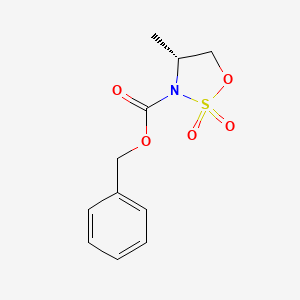
![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)


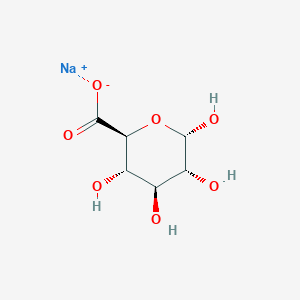
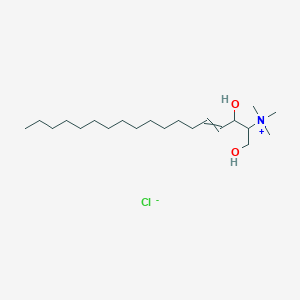
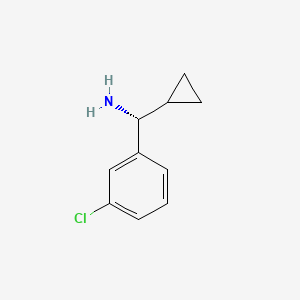
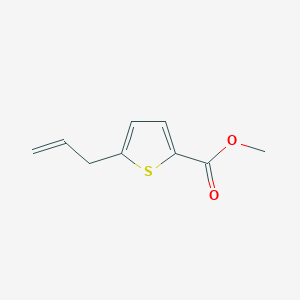
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)
